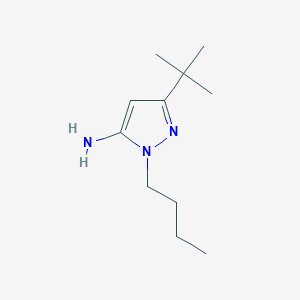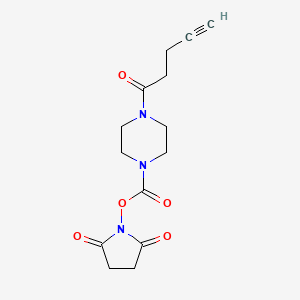
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pent-4-ynoyl group, and a 2,5-dioxopyrrolidin-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Pent-4-ynoyl Intermediate: This step involves the reaction of pent-4-ynoic acid with a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to form the pent-4-ynoyl chloride intermediate.
Coupling with Piperazine: The pent-4-ynoyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form the pent-4-ynoylpiperazine intermediate.
Introduction of the 2,5-Dioxopyrrolidin-1-yl Group: The final step involves the reaction of the pent-4-ynoylpiperazine intermediate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base, such as sodium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in the development of bioconjugates and as a linker in antibody-drug conjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate, forming covalent bonds with target molecules. This reactivity is often exploited in bioconjugation and drug delivery applications, where the compound facilitates the attachment of therapeutic agents to specific biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-pentynoate: Shares a similar structure but lacks the piperazine moiety.
(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate: Contains a methyl-substituted piperazine ring.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring and a pent-4-ynoyl group, which imparts specific reactivity and functional properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and modifications.
Propiedades
Fórmula molecular |
C14H17N3O5 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-2-3-4-11(18)15-7-9-16(10-8-15)14(21)22-17-12(19)5-6-13(17)20/h1H,3-10H2 |
Clave InChI |
MWOYFYXQIVRFQK-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC(=O)N1CCN(CC1)C(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

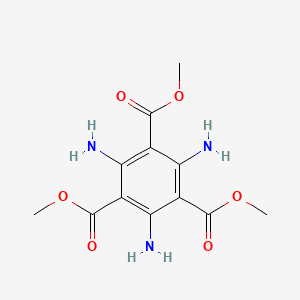
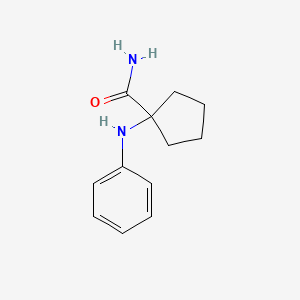
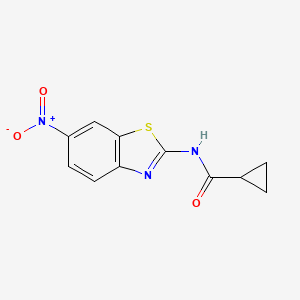
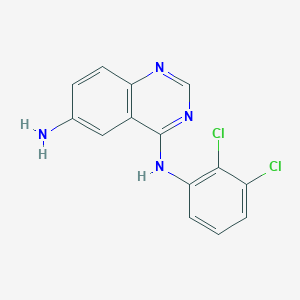
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)

